3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with bromine at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure combines electron-withdrawing groups (Br and CF₃) that enhance its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig reactions, while the CF₃ group improves metabolic stability and lipophilicity in drug candidates .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVEOAAQDQTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210775 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-99-1 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazolo[4,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 is a site for nucleophilic aromatic substitution (SNAr), enabling replacement with diverse nucleophiles.
Mechanism :
-
The bromine atom acts as a leaving group under basic conditions, facilitating nucleophilic attack.
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The trifluoromethyl group enhances the electron-deficient nature of the ring, promoting substitution.
Key Considerations :
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Regioselectivity is influenced by ring electronics and steric effects.
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Reaction efficiency depends on the nucleophile’s strength and solvent choice.
Coupling Reactions
The bromine atom allows for palladium-catalyzed cross-coupling reactions, expanding structural diversity.
Mechanism :
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Oxidative addition of Pd(0) to the C-Br bond initiates catalytic cycles.
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Transmetallation with boronic acid or alkene insertion completes the coupling.
Yield Optimization :
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Ligands like triphenylphosphine improve catalytic efficiency.
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High temperatures (80–110°C) are typically required for activation.
Trifluoromethyl Group Reactivity
The CF₃ group at position 6 is generally inert but can participate in specific transformations under harsh conditions.
Key Observations :
-
The CF₃ group resists hydrolysis under mild conditions, preserving structural integrity.
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Electrophilic substitution primarily occurs at positions adjacent to the CF₃ group due to steric hindrance.
Oxidation and Reduction
While the core structure is stable, functional groups may undergo redox transformations.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Ethanol, 1 atm pressure | Reduced heterocycle derivatives |
| Oxidation | KMnO₄, H₂O₂ | Acidic or neutral conditions | Oxidized functional groups |
Mechanism :
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Reduction targets double bonds or nitro groups (if present).
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Oxidation typically converts alcohols to ketones or alkenes to epoxides.
Ring-Forming and Annulation Reactions
The compound can serve as a scaffold for constructing larger heterocycles through cyclization.
Mechanism :
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Diazonium salts react with the pyrazolo[4,3-b]pyridine core to form azo-coupled intermediates.
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Subsequent cyclization under basic conditions yields fused ring systems.
Research Findings and Challenges
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Regioselectivity : Substitution at position 3 is favored due to steric and electronic factors, but competing reactions at position 6 (CF₃) are rare .
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Scalability : Continuous flow reactors improve yield consistency in industrial settings.
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Limitations : The CF₃ group’s inertness restricts functionalization at position 6, necessitating alternative strategies for derivatization.
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of organic electronic materials.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazolo[4,3-b]pyridine derivatives.
Agrochemicals: The compound may be explored for its potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can serve as a handle for further functionalization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₇H₃ClF₃N₃
- Molar Mass : 221.57 g/mol
- Key Differences: Replacing bromine with chlorine reduces molecular weight and polarizability.
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Positional Isomers in the Pyrazolo-Pyridine Series
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrazolo[4,3-b]pyridine.
3-Bromo-1H-pyrazolo[4,3-c]pyridine
- Core Structure : Pyrazolo[4,3-c]pyridine.
Functional Group Variations
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
- Molecular Formula : C₆H₄BrN₄
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Comparative Data Table
Biological Activity
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is and it has a molecular weight of 266.02 g/mol. The presence of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position enhances its lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These characteristics suggest its potential use in drug development aimed at treating various infections. The compound's ability to interact with biological targets could lead to new therapeutic agents .
The compound has been shown to bind effectively with specific enzymes and receptors, which may inhibit their activity. This property is particularly relevant in cancer research, where targeting specific pathways can suppress tumor growth. The unique structure of the compound allows for diverse interactions, potentially leading to the development of novel cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the core structure can yield derivatives with varied biological effects. For instance, related compounds such as 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine exhibit different biological activities due to variations in their substituents .
| Compound Name | Key Differences |
|---|---|
| 3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | Lacks bromine; different biological activity |
| 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | Lacks phenyl group; altered interaction profile |
| 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine | Chlorine instead of trifluoromethyl; different reactivity |
Case Studies
In recent studies, compounds derived from the pyrazolo[4,3-b]pyridine scaffold have been explored for their therapeutic potential. For example, certain derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. One such compound showed an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
